![molecular formula C6H7N3O B044251 1-(2-Aminopyrimidin-5-YL)ethanone CAS No. 124491-42-5](/img/structure/B44251.png)
1-(2-Aminopyrimidin-5-YL)ethanone
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Overview
Description
“1-(2-Aminopyrimidin-5-YL)ethanone” is a chemical compound with the molecular formula C6H7N3O . It is used in research and development .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “1-(2-Aminopyrimidin-5-YL)ethanone”, involves several steps. These include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “1-(2-Aminopyrimidin-5-YL)ethanone” is represented by the InChI code1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9)
. This indicates that the compound consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
“1-(2-Aminopyrimidin-5-YL)ethanone” is a solid compound . It has a molecular weight of 137.14 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
- Antitrypanosomal Activity : Researchers have explored derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone for their potential antitrypanosomal effects . These compounds could serve as leads for developing drugs against Trypanosoma parasites, which cause diseases like African trypanosomiasis (sleeping sickness).
Medicinal Chemistry and Drug Development
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The associated hazard statement is H319: Causes serious eye irritation . The recommended precautionary statements are P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Future Directions
2-Aminopyrimidine derivatives, including “1-(2-Aminopyrimidin-5-YL)ethanone”, are of interest in the development of new drugs. They have shown potential in the treatment of diseases such as human African trypanosomiasis (HAT) and malaria . Future research will likely focus on optimizing these compounds for better efficacy and safety .
Mechanism of Action
Target of Action
The primary targets of 1-(2-Aminopyrimidin-5-YL)ethanone are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-(2-Aminopyrimidin-5-YL)ethanone’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-(2-Aminopyrimidin-5-YL)ethanone behaves in a biological system .
properties
IUPAC Name |
1-(2-aminopyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRMDUESKFUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560359 |
Source
|
Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-5-YL)ethanone | |
CAS RN |
124491-42-5 |
Source
|
Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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